molecular formula C21H25ClN2O4 B244798 N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

Cat. No. B244798
M. Wt: 404.9 g/mol
InChI Key: VBAHOYDJOZLWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as Torcetrapib, is a chemical compound that belongs to the class of cholesteryl ester transfer protein (CETP) inhibitors. This compound has been extensively studied for its potential use in treating cardiovascular diseases, specifically in reducing the risk of atherosclerosis.

Mechanism of Action

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide works by inhibiting the activity of CETP, which is an enzyme that transfers cholesterol from HDL to other lipoproteins, such as low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting CETP, N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide increases the levels of HDL cholesterol and decreases the levels of LDL and VLDL cholesterol, which can help reduce the risk of atherosclerosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide can significantly increase the levels of HDL cholesterol and decrease the levels of LDL and VLDL cholesterol. This can help reduce the risk of atherosclerosis and other cardiovascular diseases. However, some studies have also suggested that N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide may have adverse effects on blood pressure and may increase the risk of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This can make it easier to design experiments and interpret results. However, one limitation is that N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a complex chemical compound that requires specialized equipment and expertise to synthesize and handle.

Future Directions

There are several future directions for research on N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of research is to investigate the potential use of N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in combination with other drugs for the treatment of cardiovascular diseases. Another area of research is to investigate the potential use of N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in the prevention of other diseases, such as Alzheimer's disease. Finally, further research is needed to better understand the potential adverse effects of N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves a series of chemical reactions that start with the reaction of 4-chloro-3,5-dimethylphenol with methyl chloroformate to produce 4-chloro-3,5-dimethylphenyl chloroformate. This intermediate is then reacted with 2-amino-4-methoxybenzoic acid to produce 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. The final step involves the reaction of this intermediate with 2-methyl-2-propylpropanoic acid to produce N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.

Scientific Research Applications

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied for its potential use in treating cardiovascular diseases, specifically in reducing the risk of atherosclerosis. Atherosclerosis is a condition characterized by the buildup of plaque in the arteries, which can lead to heart attacks and strokes. CETP inhibitors like N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide work by increasing the levels of high-density lipoprotein (HDL) cholesterol, also known as "good" cholesterol, which can help remove excess cholesterol from the bloodstream and prevent the buildup of plaque in the arteries.

properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

N-[4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C21H25ClN2O4/c1-12(2)21(26)24-17-7-6-15(10-18(17)27-5)23-19(25)11-28-16-8-13(3)20(22)14(4)9-16/h6-10,12H,11H2,1-5H3,(H,23,25)(H,24,26)

InChI Key

VBAHOYDJOZLWJH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

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